molecular formula C17H17N3O3 B3051392 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one CAS No. 334498-89-4

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3051392
CAS No.: 334498-89-4
M. Wt: 311.33 g/mol
InChI Key: QYSHSZYVHMAJQI-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dimethoxybenzyl group, and a dihydroquinazolinone core. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone analogs.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized analogs with different pharmacological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
  • 3-Amino-2-(3,4-dimethoxybenzyl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroquinazolinone core is particularly noteworthy, as it provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-amino-2-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16-19-13-6-4-3-5-12(13)17(21)20(16)18/h3-9H,10,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSHSZYVHMAJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353071
Record name 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334498-89-4
Record name 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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